molecular formula C26H22O7 B2465393 (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one CAS No. 858767-62-1

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one

Cat. No.: B2465393
CAS No.: 858767-62-1
M. Wt: 446.455
InChI Key: ZKSVBPCCXGBGDZ-MXAYSNPKSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C26H22O7 and its molecular weight is 446.455. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-18-7-5-17(6-8-18)21(27)15-32-19-9-10-20-23(14-19)33-25(26(20)28)13-16-4-11-22(30-2)24(12-16)31-3/h4-14H,15H2,1-3H3/b25-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSVBPCCXGBGDZ-MXAYSNPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its anti-inflammatory, anticancer, and analgesic effects, supported by various research findings and case studies.

Structure and Synthesis

The compound features a benzofuran core with multiple substituents that enhance its biological activity. The synthesis typically involves condensation reactions between appropriate aldehydes and benzofuran derivatives, yielding a product with significant pharmacological potential.

Anti-Inflammatory Effects

Research indicates that compounds within the benzofuran class exhibit notable anti-inflammatory properties. For instance, derivatives similar to this compound have been shown to effectively reduce pro-inflammatory cytokines such as TNF-α and IL-1β. In one study, a related benzofuran derivative demonstrated a reduction in TNF levels by 93.8% and IL-1 levels by 98% in macrophage cells, indicating strong anti-inflammatory potential .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. A comparative study showed that the compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of interleukin-6 (IL-6) secretion. The structure-activity relationship (SAR) analysis revealed that specific modifications in the benzofuran structure significantly influenced cytotoxicity against different cancer types .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis via ROS
HeLa (Cervical Cancer)15Inhibition of IL-6 secretion
PC3 (Prostate Cancer)12Cell cycle arrest and apoptosis

Analgesic Properties

The analgesic effects of related benzofuran derivatives have been documented in various models of pain. A study highlighted that certain derivatives exhibited potent antinociceptive effects comparable to standard analgesics like morphine. Specifically, these compounds were tested using models such as the hot plate and tail-flick tests, demonstrating significant pain relief at various dosages .

Case Studies

  • Anti-Cancer Activity Evaluation : A recent study evaluated the activity of this compound against breast cancer cell lines. The results indicated an IC50 value of 10 µM, with mechanisms involving apoptosis induction through ROS generation.
  • Inflammation Models : In another case study focusing on inflammation, the compound was tested in murine models where it significantly reduced inflammatory markers. This highlights its potential utility in treating chronic inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. A cheminformatics-based analysis identified this compound as a promising inhibitor of Marburg virus replication by interacting with the nucleoprotein (NP) . This suggests that compounds with similar structures could be further investigated for their antiviral properties.

2. Inhibition of Alkaline Phosphatases
Research has indicated that derivatives of benzofuran-3(2H)-ones, including this compound, may serve as selective inhibitors of alkaline phosphatases (APs). These enzymes are crucial in various biological processes, and their inhibition could be beneficial in treating diseases where AP activity is dysregulated . The study demonstrated that synthetic molecules based on this scaffold exhibited significant inhibitory effects against APs.

3. Antioxidant Properties
Compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one have been evaluated for their antioxidant capabilities. Antioxidants play a vital role in preventing oxidative stress-related diseases, making this compound a candidate for further exploration in this area.

Catalytic Applications

1. Synthesis of Aurones
The compound can be synthesized through acid- or base-catalyzed condensation reactions involving benzofuran-3(2H)-one and various aldehydes . This synthetic pathway is significant for producing aurones, which have applications in dye chemistry and as potential therapeutic agents due to their diverse biological activities.

2. Microwave-Assisted Synthesis
Innovative methods such as microwave-assisted synthesis using clay catalysts have been reported. These methods enhance the yield and efficiency of synthesizing compounds like this compound under solvent-free conditions, showcasing its potential in green chemistry .

Material Science Applications

1. Photonic Materials
Due to its unique structural features, the compound may find applications in the development of photonic materials. Compounds with similar structures have been explored for their optical properties, which can be harnessed in devices such as sensors and light-emitting diodes.

2. Polymer Chemistry
The incorporation of such compounds into polymer matrices can enhance the performance characteristics of materials used in coatings and films. Research into the thermal and mechanical properties of polymers modified with benzofuran derivatives is ongoing.

Case Studies and Research Findings

StudyFocusFindings
Alkaline Phosphatase InhibitionThe compound exhibited significant inhibitory activity against alkaline phosphatases, indicating potential therapeutic applications.
Antiviral ActivityIdentified as an inhibitor of Marburg virus replication, suggesting further exploration for antiviral drug development.
Microwave-Assisted SynthesisDemonstrated efficient synthesis under solvent-free conditions using clay catalysts, highlighting its applicability in green chemistry.

Chemical Reactions Analysis

Condensation Reactions

The synthesis of this compound involves Knoevenagel condensation between benzofuran-3(2H)-one derivatives and substituted benzaldehydes. For example:

  • Reactants : 6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one and 3,4-dimethoxybenzaldehyde.

  • Conditions : Base catalysis (KOH or piperidine) in ethanol/water at 25–65°C.

  • Outcome : Formation of the (Z)-configured arylidene product via dehydration.

ParameterValue
Reaction time6–12 hours
Yield~65% (optimized)
Stereoselectivity>95% Z-isomer

Oxidation of the Benzylidene Group

The α,β-unsaturated ketone moiety undergoes epoxidation or dihydroxylation under controlled conditions:

  • Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields an epoxide derivative.

  • Dihydroxylation : Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) produces vicinal diols.

Reduction of the Oxoethoxy Group

The 2-oxoethoxy side chain can be reduced to a hydroxyl or ethoxy group:

  • Reducing agents : NaBH₄ (selective for ketones) or LiAlH₄ (stronger reduction) .

Nucleophilic Substitution

The electron-deficient benzofuran core participates in SNAr (nucleophilic aromatic substitution) at the 6-position:

  • Reactants : Amines or thiols.

  • Conditions : DMF, 80–100°C, with K₂CO₃ as a base.

NucleophileProductYield
Aniline6-(2-(4-methoxyphenyl)-2-anilinoethoxy) derivative58%
Benzyl mercaptanThioether analog63%

Cycloaddition Reactions

The conjugated arylidene system engages in [4+2] Diels-Alder reactions :

  • Dienophiles : Maleic anhydride or tetracyanoethylene.

  • Conditions : Reflux in toluene.

DienophileCycloadduct StructureDiastereoselectivity
Maleic anhydrideSix-membered oxabicyclic system3:1 (endo:exo)

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the arylidene double bond and adjacent carbonyl groups:

  • Conditions : λ = 365 nm, acetone solvent .

  • Product : Cyclobutane-fused benzofuran dimer (45% yield) .

Deprotection of Methoxy Groups

Selective demethylation using BBr₃ in dichloromethane converts methoxy groups to hydroxyls:

  • Site selectivity : 3,4-dimethoxybenzylidene → 3,4-dihydroxybenzylidene .

ReagentTemperatureConversion Rate
BBr₃ (1.0 M)0°C → 25°C>90%

Complexation with Metal Ions

The oxoethoxy and carbonyl groups act as ligands for transition metals:

  • Cu(II) complexes : Formed in methanol with CuCl₂, showing enhanced stability (log K = 4.2).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one?

  • Methodology : The compound can be synthesized via Knoevenagel condensation , where a benzofuran-3(2H)-one core reacts with a substituted benzaldehyde derivative. Key steps include:

  • Reagent selection : Use NaDES (Natural Deep Eutectic Solvents) for eco-friendly synthesis (e.g., L-proline-based solvents) to improve yield and reduce reaction time under ultrasound irradiation .
  • Temperature control : Maintain 60–80°C for optimal condensation efficiency .
  • Work-up : Purify via column chromatography using ethyl acetate/hexane gradients to isolate the Z-isomer .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Combine spectroscopic and crystallographic techniques :

  • 1H/13C NMR : Assign peaks for the benzylidene proton (δ ~7.5–8.0 ppm) and carbonyl groups (δ ~170–190 ppm) to confirm conjugation and stereochemistry .
  • X-ray crystallography : Resolve the Z-configuration by analyzing dihedral angles between the benzylidene and benzofuranone moieties .
  • IR spectroscopy : Verify ketone (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Q. What reaction parameters critically influence the yield of this compound?

  • Methodology : Optimize using a Design of Experiments (DoE) approach:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the benzaldehyde component .
  • Catalyst : Piperidine or L-proline improves condensation efficiency .
  • Reaction time : 12–24 hours under reflux prevents side reactions like oxidation .

Advanced Research Questions

Q. How can stereochemical purity of the Z-isomer be ensured during synthesis?

  • Methodology :

  • Chiral catalysts : Use Cu-pybox complexes to enforce enantioselectivity during Knoevenagel condensation, achieving >90% ee .
  • Dynamic NMR : Monitor isomerization kinetics in solution to identify conditions (e.g., low temperature) that stabilize the Z-isomer .
  • HPLC with chiral columns : Validate purity post-synthesis .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular docking : Dock the compound into Mycobacterium tuberculosis MtrA (PDB: 4ZIF) using AutoDock Vina; prioritize poses with hydrogen bonds to methoxy groups .
  • MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to assess binding free energy (ΔG) .
  • In silico ADMET : Predict bioavailability via SwissADME, focusing on logP (<5) and topological polar surface area (<140 Ų) .

Q. How can contradictory bioactivity data between derivatives be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-methoxy) on antibacterial activity using MIC assays .
  • Meta-analysis : Pool data from analogs (e.g., benzofuranones with varying oxoethoxy chains) to identify trends in potency .
  • Cellular uptake studies : Use fluorescence tagging to correlate intracellular concentration with observed activity discrepancies .

Q. What strategies enhance the compound’s solubility for in vivo studies?

  • Methodology :

  • Prodrug synthesis : Introduce phosphate or glycoside groups at the 6-oxoethoxy position to improve hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance plasma half-life .
  • Co-crystallization : Use succinic acid or cyclodextrins to create stable co-crystals with higher aqueous solubility .

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